4-(3-Fluoropropoxy)benzaldehyde
Description
4-(3-Fluoropropoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 3-fluoropropoxy group at the para position. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the fluorine atom, which modulates the electronic properties of the aromatic ring and enhances reactivity in nucleophilic additions or condensation reactions.
Properties
IUPAC Name |
4-(3-fluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUBWANWQSVITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382381 | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-68-5 | |
| Record name | 4-(3-Fluoropropoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400825-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-fluoropropoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Fluoropropoxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with 3-fluoropropyl 4-methylbenzenesulfonate in the presence of potassium carbonate and N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This includes optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropropoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Fluoropropoxy)benzoic acid.
Reduction: 4-(3-Fluoropropoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoropropoxy)benzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropoxy)benzaldehyde depends on its specific applicationThese interactions can modulate biological pathways and chemical reactions, leading to desired effects in research and industrial applications .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Fluorine in this compound reduces electron density at the aldehyde group compared to methoxy or dimethylamino analogs, making it more reactive in electrophilic substitutions or condensations .
- Steric Effects: Compounds with bulkier substituents (e.g., phenoxypropoxy) exhibit reduced reactivity in sterically demanding reactions .
Biological Activity
4-(3-Fluoropropoxy)benzaldehyde is an organic compound with the molecular formula C10H11FO2. It features a fluoropropoxy group attached to a benzaldehyde moiety, which may confer unique biological activities. This article delves into its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of polyfluoroalkyl-containing compounds have shown effectiveness against various bacterial strains, including Neisseria gonorrhoeae, with minimum inhibitory concentrations (MIC) as low as 0.9 μg/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Anticancer Activity
The structural characteristics of this compound may also position it as a candidate for anticancer research. Compounds with similar functional groups have been explored for their ability to inhibit cancer cell proliferation. For example, certain pyrazolone derivatives have demonstrated anticancer activity comparable to established chemotherapeutics like Doxorubicin while exhibiting lower cytotoxicity towards normal cells . The potential for this compound to engage in similar mechanisms warrants further investigation.
The proposed mechanisms of action for related compounds include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase and carboxylesterase, which are crucial in various biological processes .
- Receptor Interaction : The interaction with receptors such as TRPV1 has been suggested for certain derivatives, leading to antinociceptive effects .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds. The results indicated that compounds with a similar benzaldehyde structure exhibited significant growth inhibition against several bacterial strains. Although direct data on this compound was not provided, the findings highlight the potential for further exploration in this area .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer properties of fluorinated benzaldehydes, researchers synthesized a series of derivatives and assessed their cytotoxic effects on cancer cell lines. The study found that modifications in the fluorinated groups significantly enhanced anticancer activity, suggesting that this compound could be similarly effective .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.2 g/mol |
| Potential Activities | Antimicrobial, Anticancer |
| Notable Structural Features | Fluoropropoxy group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
